molecular formula C16H17ClN2O3S B3554063 N~2~-(4-chlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3554063
M. Wt: 352.8 g/mol
InChI Key: ZTMFFSXKKNDUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-chlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP-48664, is a small molecule inhibitor of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1990s and has been extensively studied for its potential therapeutic applications in neurological disorders.

Mechanism of Action

N~2~-(4-chlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of the NMDA receptor, specifically binding to the glycine site on the receptor. This prevents the binding of glycine and subsequently inhibits the activation of the receptor, leading to a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the release of glutamate, increasing the expression of brain-derived neurotrophic factor (BDNF), and improving synaptic plasticity. These effects contribute to its neuroprotective properties and make it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~2~-(4-chlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is its selectivity for the NMDA receptor, which allows for specific targeting of this receptor in experimental settings. However, one limitation is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations to achieve desired effects.

Future Directions

There are several potential future directions for research on N~2~-(4-chlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, including:
1. Investigating its potential as a therapeutic agent for neurological disorders, particularly those involving excitotoxicity and NMDA receptor dysfunction.
2. Exploring its effects on other neurotransmitter systems and their interactions with the NMDA receptor.
3. Developing more potent and selective NMDA receptor antagonists based on the structure of this compound.
4. Studying the long-term effects of this compound on neuronal function and plasticity.
Conclusion:
This compound is a promising small molecule inhibitor of the NMDA receptor with potential therapeutic applications in neurological disorders. Its selectivity and neuroprotective properties make it a valuable tool for scientific research, and further investigation into its mechanisms of action and potential clinical applications is warranted.

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been widely used in scientific research to study the role of the NMDA receptor in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. It has been shown to have neuroprotective effects and can prevent excitotoxicity, which is a major mechanism of neuronal damage in these disorders.

properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-12-3-7-14(8-4-12)18-16(20)11-19(23(2,21)22)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMFFSXKKNDUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-chlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(4-chlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(4-chlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(4-chlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(4-chlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-chlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.